2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide
Overview
Description
2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C19H21BrN2O3S and its molecular weight is 437.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.04563 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Potential
- A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of zinc phthalocyanine derivatives with potent photodynamic therapy applications. These derivatives, including a compound structurally similar to 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide, show promise as Type II photosensitizers in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Melanoma Imaging and Therapy
- Eisenhut et al. (2000) explored the use of radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging and therapy. These compounds, related to this compound, exhibit high melanoma uptake, making them potential candidates for diagnostic imaging and radionuclide therapy (Eisenhut et al., 2000).
Antimicrobial and Antioxidant Properties
- Yang et al. (2015) isolated a new benzamide from the endophytic Streptomyces sp. YIM 67086. This compound, along with others structurally similar to this compound, demonstrated significant antimicrobial and antioxidant activities. These findings point towards potential applications in combating microbial infections and oxidative stress (Yang et al., 2015).
Anticancer Potential
- Bekircan et al. (2008) synthesized new derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, which are structurally related to the compound . These derivatives showed promising anticancer activity against various cancer cell lines, suggesting potential applications in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Synthesis of Biodegradable Polyesteramides
- Veld, Dijkstra, and Feijen (1992) reported the synthesis of morpholine-2,5-dione derivatives with functional groups similar to this compound. These compounds were used to create polyesteramides with protected functional groups, suggesting applications in the development of biodegradable materials (Veld, Dijkstra, & Feijen, 1992).
Properties
IUPAC Name |
2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-(2-methoxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-25-11-10-21-19(24)15-7-3-5-9-17(15)22-18(23)13-26-12-14-6-2-4-8-16(14)20/h2-9H,10-13H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDAYMNFAXLTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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